4-methyl-1-(2-methylpropyl)-1H-pyrazol-3-amine
CAS No.:
Cat. No.: VC17702393
Molecular Formula: C8H15N3
Molecular Weight: 153.22 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C8H15N3 |
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Molecular Weight | 153.22 g/mol |
IUPAC Name | 4-methyl-1-(2-methylpropyl)pyrazol-3-amine |
Standard InChI | InChI=1S/C8H15N3/c1-6(2)4-11-5-7(3)8(9)10-11/h5-6H,4H2,1-3H3,(H2,9,10) |
Standard InChI Key | UBHRYMGGWUODRP-UHFFFAOYSA-N |
Canonical SMILES | CC1=CN(N=C1N)CC(C)C |
Introduction
4-Methyl-1-(2-methylpropyl)-1H-pyrazol-3-amine is a compound belonging to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms, known for their diverse biological activities and applications in medicinal chemistry. This specific compound features a pyrazole ring substituted with a methyl group at position 4 and an isobutyl group (2-methylpropyl) attached at position 1.
Synthesis and Chemical Reactions
The synthesis of 4-methyl-1-(2-methylpropyl)-1H-pyrazol-3-amine typically involves multi-step reactions starting from commercially available precursors. These reactions require specific conditions such as temperature control, solvent choice, and reaction time to optimize yield and selectivity. Analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are used to confirm the structure of the synthesized compound.
Synthesis Steps
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Starting Materials: The synthesis often begins with pyrazole precursors.
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Alkylation: Introduction of the isobutyl group at position 1.
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Substitution: Addition of the methyl group at position 4.
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Purification: Final purification steps to isolate the pure compound.
Biological Activities and Potential Applications
Pyrazole derivatives, including 4-methyl-1-(2-methylpropyl)-1H-pyrazol-3-amine, are known for their potential biological activities such as anti-inflammatory, analgesic, and anticancer effects. These activities suggest potential pathways for therapeutic applications.
Potential Applications
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Pharmaceuticals: Due to its biological properties, it may be used in the development of drugs targeting specific biological pathways.
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Research: Useful in studies involving enzyme interactions and receptor binding.
Comparison with Similar Compounds
Compound Name | CAS Number | Molecular Formula | Notable Properties |
---|---|---|---|
4-Methyl-1-(2-methylpropyl)-1H-pyrazol-3-amine | 676519-87-2 | C₈H₁₅N₃ | Anti-inflammatory, analgesic, anticancer potential |
1-(2-Methoxy-2-methylpropyl)-4-methyl-1H-pyrazol-3-amine | - | - | Unique biological activities due to methoxy substitution |
1,4-Dimethyl-N-(2-methylpropyl)-1H-pyrazol-3-amine | - | - | Antibacterial activity through cell wall synthesis inhibition |
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